Cas no 324759-37-7 (ethyl 3-(2Z)-2-cyano-3-phenylprop-2-enamidobenzoate)

Ethyl 3-(2Z)-2-cyano-3-phenylprop-2-enamidobenzoate is a synthetic organic compound featuring a cyanoacrylamide moiety conjugated with a phenyl group and an ethyl benzoate ester. This structure imparts reactivity suitable for applications in medicinal chemistry and materials science, particularly as a Michael acceptor or a building block for heterocyclic synthesis. The (Z)-configuration of the double bond enhances stereoselectivity in reactions, while the ester group offers versatility for further derivatization. Its cyano group contributes to electron-withdrawing properties, facilitating nucleophilic additions. The compound is valuable in research settings for designing pharmacophores or functionalized polymers, where precise molecular architecture is critical. Handling requires standard precautions for nitrile-containing compounds.
ethyl 3-(2Z)-2-cyano-3-phenylprop-2-enamidobenzoate structure
324759-37-7 structure
Product Name:ethyl 3-(2Z)-2-cyano-3-phenylprop-2-enamidobenzoate
CAS No:324759-37-7
MF:C19H16N2O3
MW:320.341944694519
CID:5804939
PubChem ID:18552799
Update Time:2025-06-12

ethyl 3-(2Z)-2-cyano-3-phenylprop-2-enamidobenzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl (Z)-3-(2-cyano-3-phenylacrylamido)benzoate
    • Benzoic acid, 3-[(2-cyano-1-oxo-3-phenyl-2-propen-1-yl)amino]-, ethyl ester
    • ethyl 3-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzoate
    • 324759-37-7
    • F0103-0021
    • SR-01000106805
    • (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate
    • ETHYL 3-[(2Z)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]BENZOATE
    • SR-01000106805-1
    • AKOS024574462
    • ethyl 3-(2Z)-2-cyano-3-phenylprop-2-enamidobenzoate
    • Inchi: 1S/C19H16N2O3/c1-2-24-19(23)15-9-6-10-17(12-15)21-18(22)16(13-20)11-14-7-4-3-5-8-14/h3-12H,2H2,1H3,(H,21,22)
    • InChI Key: LCZFESIBDWLSJG-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=CC(NC(=O)C(C#N)=CC2=CC=CC=C2)=C1

Computed Properties

  • Exact Mass: 320.11609238g/mol
  • Monoisotopic Mass: 320.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 526
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 79.2Ų

Experimental Properties

  • Density: 1.253±0.06 g/cm3(Predicted)
  • Boiling Point: 547.4±50.0 °C(Predicted)
  • pka: 10.75±0.70(Predicted)

ethyl 3-(2Z)-2-cyano-3-phenylprop-2-enamidobenzoate Pricemore >>

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ethyl 3-(2Z)-2-cyano-3-phenylprop-2-enamidobenzoate Related Literature

Additional information on ethyl 3-(2Z)-2-cyano-3-phenylprop-2-enamidobenzoate

Recent Advances in the Study of Ethyl 3-(2Z)-2-cyano-3-phenylprop-2-enamidobenzoate (CAS: 324759-37-7)

Ethyl 3-(2Z)-2-cyano-3-phenylprop-2-enamidobenzoate (CAS: 324759-37-7) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, providing insights into its mechanism of action and potential uses in drug development.

The compound has been identified as a promising candidate for its inhibitory effects on specific enzymatic pathways. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that ethyl 3-(2Z)-2-cyano-3-phenylprop-2-enamidobenzoate exhibits potent activity against certain kinases involved in inflammatory and oncogenic processes. The research utilized in vitro assays and molecular docking studies to elucidate the binding affinity and selectivity of the compound.

Further investigations have explored the pharmacokinetic properties of ethyl 3-(2Z)-2-cyano-3-phenylprop-2-enamidobenzoate. A recent preclinical study highlighted its favorable bioavailability and metabolic stability, making it a viable candidate for further development. The study also noted the compound's ability to cross the blood-brain barrier, suggesting potential applications in neurological disorders.

In addition to its therapeutic potential, the synthetic pathways for ethyl 3-(2Z)-2-cyano-3-phenylprop-2-enamidobenzoate have been optimized to improve yield and purity. A 2024 publication in Organic Process Research & Development detailed a novel catalytic method that reduces the number of synthetic steps and minimizes the use of hazardous reagents, aligning with green chemistry principles.

Despite these advancements, challenges remain in the clinical translation of ethyl 3-(2Z)-2-cyano-3-phenylprop-2-enamidobenzoate. Current research is focused on addressing issues related to toxicity and off-target effects. Collaborative efforts between academic and industrial researchers are underway to design derivatives with improved safety profiles.

In conclusion, ethyl 3-(2Z)-2-cyano-3-phenylprop-2-enamidobenzoate (CAS: 324759-37-7) represents a compound with significant potential in medicinal chemistry. Ongoing research continues to uncover its multifaceted applications, from kinase inhibition to neurological therapeutics. Future studies will likely focus on optimizing its pharmacological properties and advancing it through clinical trials.

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